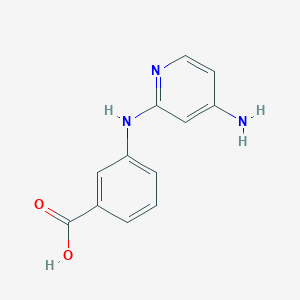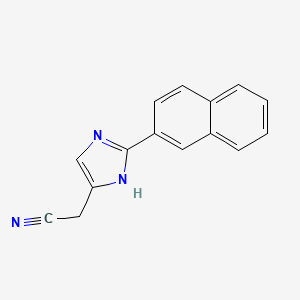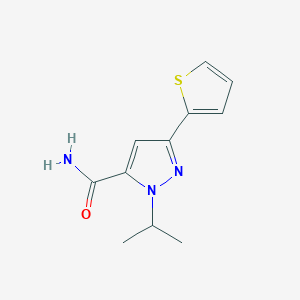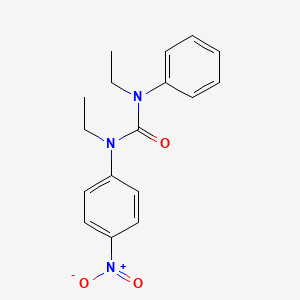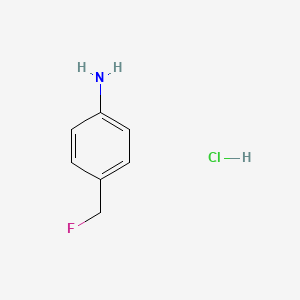![molecular formula C10H21Cl2FN2O2S B15291610 3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a thiolane ring, and a fluorine atom, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving amine and alkene functionalities.
Introduction of the Fluorine Atom: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.
Thiolane Ring Formation: This step may involve the use of sulfur-containing reagents and appropriate cyclization conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving piperidine and thiolane rings.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the fluorine atom can enhance binding affinity and selectivity. The thiolane ring may participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
- 3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
- Methyl 3-(4-aminopiperidin-1-yl)propanoate dihydrochloride
Uniqueness
3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride is unique due to the presence of the fluorine atom and the thiolane ring, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H21Cl2FN2O2S |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
1-[(3-fluoro-1,1-dioxothiolan-3-yl)methyl]piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H19FN2O2S.2ClH/c11-10(3-6-16(14,15)8-10)7-13-4-1-9(12)2-5-13;;/h9H,1-8,12H2;2*1H |
Clé InChI |
SZSPITJSYAYIIM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)CC2(CCS(=O)(=O)C2)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


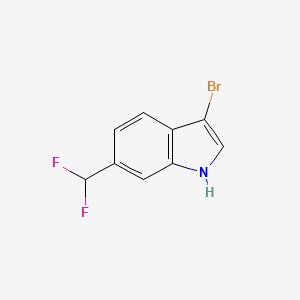
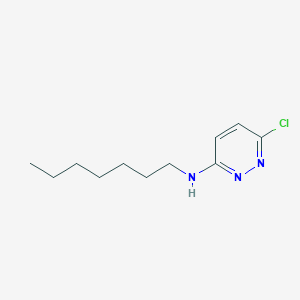
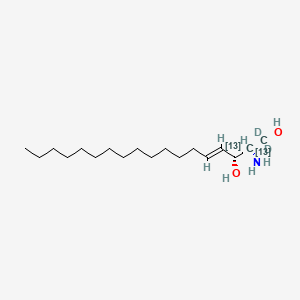
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
